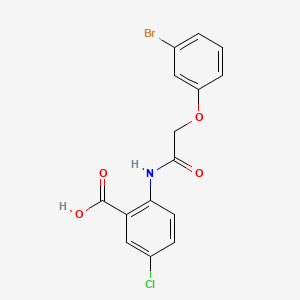
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is a complex organic compound that belongs to the class of anthranilic acids This compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a chlorine atom attached to the anthranilic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of m-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of m-bromophenoxyacetic acid: This involves the reaction of m-bromophenol with chloroacetic acid under basic conditions.
Acetylation: The m-bromophenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative.
Chlorination: Finally, the acetyl derivative is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthranilic acid, N-((m-chlorophenoxy)acetyl)-5-bromo-
- Anthranilic acid, N-((m-fluorophenoxy)acetyl)-5-chloro-
- Anthranilic acid, N-((m-iodophenoxy)acetyl)-5-chloro-
Uniqueness
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The specific arrangement of functional groups in this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
70796-19-9 |
|---|---|
Formule moléculaire |
C15H11BrClNO4 |
Poids moléculaire |
384.61 g/mol |
Nom IUPAC |
2-[[2-(3-bromophenoxy)acetyl]amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c16-9-2-1-3-11(6-9)22-8-14(19)18-13-5-4-10(17)7-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Clé InChI |
CFIABSCTBJSAFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


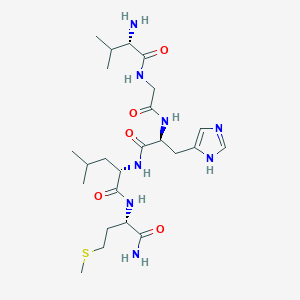


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
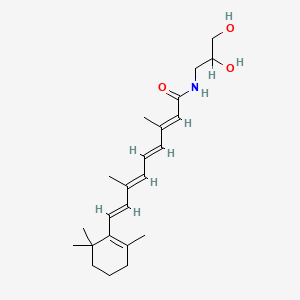
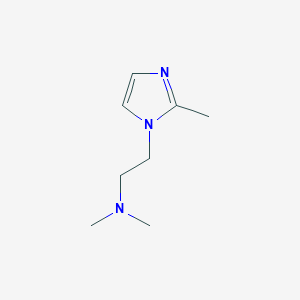
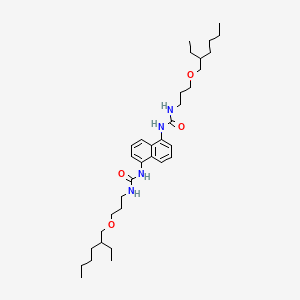
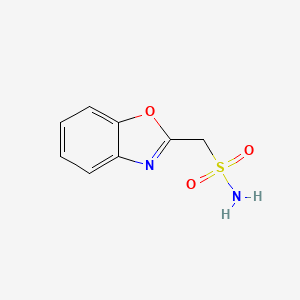
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
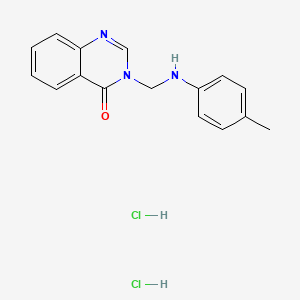
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)


